3-(Aminomethyl)bicyclo[3.2.1]octan-8-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(aminomethyl)bicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C9H15NO/c10-5-6-3-7-1-2-8(4-6)9(7)11/h6-8H,1-5,10H2 |
InChI Key |
SMYUJEYZSANDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl Bicyclo 3.2.1 Octan 8 One and Its Core Structure
Approaches to the Bicyclo[3.2.1]octan-8-one Skeleton
The construction of the bicyclo[3.2.1]octan-8-one core has been the subject of extensive research, leading to the development of several elegant and efficient synthetic strategies. These methods often leverage ring-forming reactions that establish the characteristic bridged bicyclic system.
Ring Expansion and Cyclization Strategies
Ring expansion and cyclization reactions represent a powerful approach to the bicyclo[3.2.1]octan-8-one skeleton. These strategies often involve the formation of one of the rings followed by a subsequent annulation to complete the bicyclic structure. For instance, a palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans has been shown to efficiently produce functionalized bicyclo[3.2.1]octan-8-ones. nih.gov This method involves a C,O-cyclodialkylation of dilithiated cyclic beta-keto esters or beta-keto sulfones with 1,4-dibromo-2-butene (B147587) to form the hexahydro-2,3-benzofuran precursors. nih.gov The subsequent palladium-catalyzed rearrangement proceeds with high stereospecificity, particularly with sulfone derivatives, to yield the endo-configured diastereomers. nih.gov
Another notable strategy involves a photoinduced electron transfer (PET) induced ring cleavage. This reductive ring cleavage has been applied to three- and four-membered ring systems as a method for ring expansion to form bicyclo[3.2.1]octanones. researchgate.net
Intramolecular Reactions for Bicyclic Core Formation
Intramolecular reactions are particularly well-suited for the synthesis of bicyclic systems, as they can efficiently construct complex architectures from relatively simple acyclic or monocyclic precursors. The intramolecular Diels-Alder (IMDA) reaction is a prominent example. mdpi.commdpi.com This reaction, when applied to a 5-vinyl-1,3-cyclohexadiene, leads to a tricyclo[3.2.1.02.7]octan-3-one intermediate. mdpi.com Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this tricyclic system affords the desired bicyclo[3.2.1]octane framework. mdpi.com
Intramolecular Michael additions have also been employed. For example, the intramolecular Michael reaction of certain precursors can be activated by microwaves to form the bicyclic core. nih.gov Furthermore, intramolecular aldol (B89426) reactions of triketones, catalyzed by amines, can provide bicyclo[3.2.1]octane aldol products with high diastereoselectivity. ucl.ac.uk The intramolecular Stetter reaction, utilizing a triazolium salt catalyst, has also been used to achieve the cyclization of appropriate precursors to form the bicyclo[3.2.1] core with excellent diastereocontrol. mdpi.comnih.gov
Organocatalytic Routes to Bicyclo[3.2.1]octan-8-ones
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the construction of bicyclo[3.2.1]octan-8-ones has been a significant area of research. mdpi.comnih.gov These methods often provide enantiomerically enriched products, which is crucial for the development of chiral drugs. nih.gov
One notable organocatalytic approach involves a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes. nih.govnih.gov Using a quinine-derived thiourea (B124793) as the catalyst, this reaction creates four stereogenic centers and furnishes the bicyclo[3.2.1]octan-8-one products in good diastereoselectivity and high enantioselectivity (92-99% ee). nih.govnih.gov The reaction is tolerant of various substituents on the nitroalkene. nih.gov
Acid-promoted rearrangements represent another facet of organocatalytic synthesis of the bicyclo[3.2.1]octane system. For instance, the use of triflic acid (TfOH) can induce a protonation and subsequent rearrangement to form the bicyclic framework. mdpi.com
| Entry | Nitroalkene Substituent (R) | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 4-MeOC6H4 | >20:1 | 85 | 96 |
| 2 | 4-MeC6H4 | >20:1 | 82 | 95 |
| 3 | C6H5 | >20:1 | 80 | 94 |
| 4 | 4-ClC6H4 | >20:1 | 68 | 92 |
| 5 | 4-BrC6H4 | >20:1 | 75 | 93 |
| 6 | 4-NO2C6H4 | >20:1 | 78 | 95 |
| 7 | 2-MeOC6H4 | >20:1 | 87 | 97 |
Tandem Michael-Henry Reactions in Bicyclo[3.2.1]octan-8-one Synthesis
The tandem Michael-Henry reaction has proven to be a particularly effective strategy for the asymmetric synthesis of bicyclo[3.2.1]octan-8-ones. nih.govnih.govresearchgate.net This reaction cascade, typically involving a cyclohexane-1,2-dione and a nitroalkene, is often catalyzed by a chiral organocatalyst, such as a quinine-derived thiourea. nih.govresearchgate.net The process constructs the bicyclic framework in a single operational step, forming multiple stereocenters with high levels of control. nih.govresearchgate.net The reaction proceeds with high enantioselectivity and diastereoselectivity, yielding highly functionalized bicyclo[3.2.1]octan-8-one derivatives. nih.govbeilstein-journals.org
Introduction of the Aminomethyl Moiety
Once the bicyclo[3.2.1]octan-8-one core is established, the next critical step is the introduction of the aminomethyl group at the C3 position. This functionalization is key to the identity and potential biological activity of the target molecule.
Amination Reactions on the Bicyclo[3.2.1]octane System
The introduction of an amino or aminomethyl group onto the bicyclo[3.2.1]octane skeleton can be achieved through various amination reactions. While direct synthesis of 3-(aminomethyl)bicyclo[3.2.1]octan-8-one is not extensively detailed in the provided search results, analogous transformations on similar bicyclic systems provide insight into potential synthetic routes.
One common strategy involves the reductive amination of a corresponding ketone. For instance, bicyclo[3.2.1]octan-3-one can undergo reductive amination with suitable amines in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to introduce an amino group. google.comgoogle.com To obtain the aminomethyl group, a precursor with a one-carbon extension at the 3-position would be required. This could potentially be achieved by converting the 3-keto group to a cyanohydrin, followed by reduction of the nitrile to the primary amine.
Another approach involves the reduction of a nitromethyl group. For example, a nitromethyl group can be introduced onto the bicyclic scaffold, and subsequent reduction, often through catalytic hydrogenation with catalysts like Pd(OH)₂, can yield the desired aminomethyl functionality. mdpi.com
Functional Group Interconversion Strategies for Amine Introduction
The introduction of an amine functionality onto the bicyclo[3.2.1]octane skeleton is a critical step in the synthesis of the target compound. This is often achieved through functional group interconversion, a set of reactions that transform one functional group into another. ub.edu A common precursor for the aminomethyl group is a nitromethyl group, which can be introduced via various C-C bond-forming reactions. The nitro group can then be reduced to the corresponding amine.
A typical sequence involves the reduction of a nitromethyl-substituted bicyclo[3.2.1]octane derivative. For instance, a compound like 2-((1R,2R,4S*)-2-(nitromethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid can be converted to its corresponding amine via catalytic hydrogenation. nih.gov This method often employs catalysts such as Palladium on carbon (Pd/C) or Palladium hydroxide (B78521) (Pd(OH)2) under a hydrogen atmosphere. nih.gov Another approach involves the reduction of an azide (B81097) group, which itself can be introduced via nucleophilic substitution of a suitable leaving group, like a mesylate, with sodium azide. ub.edu
Reductive amination of a ketone, such as bicyclo[3.2.1]octan-8-one, provides another route to introduce an amine. This can be achieved using an amine source like benzylamine (B48309) followed by reduction. lookchem.com
Total Synthesis of this compound
While a direct total synthesis of this compound is not extensively detailed in the provided search results, the synthesis of related aminobicyclo[3.2.1]octane derivatives has been reported. nih.govgoogle.com These syntheses provide a blueprint for accessing the target molecule.
Synthetic strategies towards complex molecules like this compound can be categorized as either convergent or divergent.
Convergent Synthesis: This approach involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. thieme-connect.de For the synthesis of a substituted bicyclo[3.2.1]octane, a convergent strategy might involve preparing a functionalized cyclopentane (B165970) or cyclohexane (B81311) precursor and a separate fragment containing the aminomethyl synthon, followed by a cyclization or coupling reaction to form the bicyclic core. nih.gov This strategy is often efficient as it allows for the parallel synthesis of complex fragments. thieme-connect.de
Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. bohrium.comresearchgate.net For the bicyclo[3.2.1]octane system, a key bicyclic intermediate could be synthesized and then subjected to various functionalization reactions to introduce the aminomethyl group at the C3 position and other desired substituents. bohrium.comresearchgate.net This approach is particularly useful for exploring structure-activity relationships of a series of related compounds.
The synthesis of suitable precursors is fundamental to the successful construction of this compound. A key precursor is the bicyclo[3.2.1]octan-8-one core itself. One reported method for its synthesis involves the oxidation of the corresponding alcohol, (1S,5R)-bicyclo[3.2.1]octan-6-ol, using Jones reagent (CrO3/H2SO4 in acetone). nih.gov
Once the bicyclic ketone is obtained, derivatization is required to introduce the aminomethyl group at the C3 position. This could potentially be achieved through a multi-step sequence starting with the introduction of a functional group handle at the C3 position, which can then be converted to the aminomethyl group. For example, a Michael addition of a suitable nucleophile to an α,β-unsaturated ketone precursor could establish the C3 substitution. researchgate.net Subsequent functional group manipulations would then be necessary to elaborate this substituent into the desired aminomethyl group.
A plausible, though not explicitly detailed, route could involve the reduction of a nitrile group. For instance, a cyano group could be introduced at the desired position, followed by reduction to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The synthesis of 4-((R)-4-acetyl-2-methylpiperazin-1-yl)-6-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyridazine-3-carbonitrile and its subsequent reduction with Raney Ni illustrates this principle in a related bicyclic system. google.com
Enantioselective Synthesis of Bicyclo[3.2.1]octan-8-one Derivatives
Controlling the stereochemistry during the synthesis of bicyclo[3.2.1]octan-8-one derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.
Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. ehu.es After the desired stereocenter is created, the auxiliary is removed. The use of chiral auxiliaries, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), has been explored in the synthesis of bicyclic systems. thieme-connect.de For instance, an attempt was made to use Ender's chiral auxiliary for the asymmetric α-propargylation of cyclopentanone (B42830) to introduce the initial chiral center in a bicyclo[3.2.1]octane fragment. thieme-connect.de Another example involves the use of Helmchen's auxiliary to prepare an enantiopure β-vinyl cyclic ketone, a precursor for a bicyclo[3.2.1]octane fragment. nih.gov
Asymmetric Catalysis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes. researchgate.netnih.govnih.gov For example, a quinine-derived thiourea has been used as a catalyst in the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes to produce bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee). nih.govnih.gov Similarly, Rawal's quinine-squaramide catalyst has been used at low loadings for the asymmetric [3+2]-annulation of 2-hydroxy-p-quinones with nitroalkenes to construct chiral bicyclo[3.2.1]octanes. rsc.org Palladium-catalyzed asymmetric reactions have also been developed for the synthesis of chiral bicyclo[3.2.1]octenes. acs.org
Diastereoselective control refers to the preferential formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains at least one stereocenter.
In the context of bicyclo[3.2.1]octane synthesis, several methods have been developed to achieve high diastereoselectivity.
A catalyst-free cascade Michael/Henry reaction of a functionalized vinylogous nucleophile with nitrostyrenes has been shown to produce structurally diverse bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net
Anionic domino reactions of α-nitrocycloalkanones have also been employed for the diastereoselective synthesis of highly functionalized bicyclo[n.3.1]alkane systems, with the nitro group controlling the stereochemistry of the individual Michael and aldol steps. doi.org
Palladium-catalyzed rearrangements of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can lead to functionalized bicyclo[3.2.1]octan-8-ones, with sulfone derivatives showing high stereospecificity to yield exclusively the endo-configured diastereomers. nih.gov
Interactive Data Tables
Table 1: Enantioselective Synthesis of Bicyclo[3.2.1]octan-8-one Derivatives via Tandem Michael-Henry Reaction nih.govnih.gov
| Entry | R | Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 4-MeC6H4 | Quinine-derived thiourea | >95:5 | 83 | 96 |
| 2 | 4-MeOC6H4 | Quinine-derived thiourea | >95:5 | 82 | 97 |
| 3 | 4-ClC6H4 | Quinine-derived thiourea | >95:5 | 68 | 95 |
| 4 | 2-BrC6H4 | Quinine-derived thiourea | >95:5 | 66 | 92 |
| 5 | Thiophen-2-yl | Quinine-derived thiourea | >95:5 | 89 | 99 |
Chemical Reactivity and Derivatization of 3 Aminomethyl Bicyclo 3.2.1 Octan 8 One
Reactions at the Ketone Functionality
The carbonyl group at the C-8 position is a key site for a variety of chemical modifications, including nucleophilic additions, reductions, and reactions involving the formation of enolates for subsequent functionalization at the alpha-carbon positions.
The C-8 ketone of the bicyclo[3.2.1]octane system is susceptible to attack by nucleophiles. The stereochemical course of these additions is often dictated by the steric hindrance imposed by the bicyclic framework.
Nucleophilic Additions: Grignard reagents and other organometallic nucleophiles can add to the carbonyl group to form tertiary alcohols. For instance, the addition of phenylmagnesium bromide to N-benzyl-3-azabicyclo[3.2.1]octan-8-one, an analog of the title compound, results in the formation of the corresponding 8-phenyl-8-hydroxy derivative. nih.gov The stereoselectivity of such additions is influenced by the approach of the nucleophile, which is typically from the less hindered exo face.
Reductions: The reduction of the C-8 ketone to the corresponding alcohol can be achieved using various reducing agents. The stereochemical outcome of the reduction depends on the reagent and reaction conditions. For example, the reduction of syn-8-hydroxybicyclo[3.2.1]octan-2-one with sodium borohydride (B1222165) yields the endo(equatorial)-syn-bicyclo[3.2.1]octane-2,8-diol as the major product. acs.org This suggests that hydride delivery occurs preferentially from the less sterically hindered exo face, leading to the formation of the endo alcohol. Common reducing agents for such transformations are listed in the table below.
| Reaction | Reagent | Product Type | Stereoselectivity |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Typically favors endo-alcohol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Generally less selective than NaBH₄ |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | Exo-attack is often preferred |
| Nucleophilic Addition | Organolithium Reagents (R-Li) | Tertiary Alcohol | Exo-attack is often preferred |
This table provides a general overview of common reactions at the ketone functionality.
The protons on the carbon atoms adjacent to the C-8 ketone (C-1 and C-7) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the alpha-position. The regioselectivity of enolate formation (i.e., deprotonation at C-1 vs. C-7) can be influenced by the choice of base and reaction conditions.
The formation of enolates from bicyclo[3.2.1]octan-2-one has been studied, revealing that both β- and γ-enolization can occur. cdnsciencepub.com In the context of the C-8 ketone, enolate formation provides a powerful tool for constructing more complex bicyclic systems. For example, tandem Michael-Henry reactions involving the enolate of cyclohexane-1,2-dione have been used to synthesize functionalized bicyclo[3.2.1]octan-8-ones. nih.govnih.govresearchgate.net
Furthermore, the enolate of 8-thiabicyclo[3.2.1]octan-3-one has been utilized in enantioselective deprotonation studies. nih.gov The resulting chiral enolate can be trapped with electrophiles to generate enantiomerically enriched products. This highlights the potential for stereocontrolled functionalization of the bicyclo[3.2.1]octane core.
| Reaction | Reagents | Intermediate | Product Type |
| Alkylation | LDA, R-X | Enolate | α-Alkylated Ketone |
| Michael Addition | Base, α,β-Unsaturated Ketone | Enolate | Michael Adduct |
| Aldol (B89426) Reaction | Base, Aldehyde/Ketone | Enolate | β-Hydroxy Ketone |
This table summarizes common alpha-functionalization reactions via enolate intermediates.
Reactivity of the Primary Aminomethyl Group
The primary aminomethyl group at the C-3 position is a versatile handle for a variety of derivatization reactions, including the formation of amides, sulfonamides, and secondary or tertiary amines through alkylation or reductive amination.
The primary amine of the aminomethyl group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is a robust and widely used method for introducing a wide range of substituents. For instance, the Gabriel synthesis, a classic method for preparing primary amines, has been adapted for the synthesis of aminomethyl-bicyclo[1.1.0]butanes, which involves the acylation of an amine precursor with phthalimide. chemrxiv.org This principle can be directly applied to 3-(aminomethyl)bicyclo[3.2.1]octan-8-one.
| Acylating Agent | Product | General Conditions |
| Acyl Chloride (RCOCl) | Amide | Base (e.g., triethylamine, pyridine) |
| Acid Anhydride ((RCO)₂O) | Amide | Base or neat |
| Carboxylic Acid (RCOOH) | Amide | Coupling agent (e.g., DCC, EDC) |
| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., triethylamine, pyridine) |
This table outlines common acylation and amidation reactions for the primary aminomethyl group.
Alkylation: Direct alkylation of the primary aminomethyl group with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and poly-alkylated products. masterorganicchemistry.com More controlled methods are generally preferred.
Reductive Amination: A more selective and widely used method for the synthesis of secondary and tertiary amines is reductive amination. masterorganicchemistry.comwikipedia.orgacs.org This two-step, often one-pot, procedure involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.orglibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com This powerful transformation allows for the introduction of a wide array of alkyl and arylalkyl groups onto the nitrogen atom.
| Reactants | Reducing Agent | Product |
| Aldehyde (R'CHO) | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | Secondary Amine |
| Ketone (R'R''CO) | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | Secondary Amine |
This table illustrates the reductive amination pathway for the synthesis of secondary amines.
The primary aminomethyl group can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and is reversible. libretexts.org The formation of the C=N double bond of the imine provides a platform for further chemical transformations. For example, the imine can be reduced to an amine, as in reductive amination, or it can be attacked by nucleophiles. The formation of an imine from bicyclo[3.2.1]octan-8-one has been noted as a route to generate an enolate precursor. cymitquimica.com In the case of this compound, intramolecular imine formation between the aminomethyl group and the C-8 ketone could potentially occur under specific conditions, leading to a tricyclic system.
Modifications and Substitutions on the Bicyclo[3.2.1]octane Ring System
The chemical modification of the bicyclo[3.2.1]octane ring itself, or substituents attached to it, allows for the fine-tuning of molecular properties. These modifications can introduce new functional groups or alter the steric and electronic profile of the molecule.
Direct aromatic substitution reactions are not applicable to the saturated carbocyclic rings of the bicyclo[3.2.1]octane system. However, if an aromatic substituent is introduced onto the ring, this substituent can then undergo standard electrophilic or nucleophilic aromatic substitution reactions. For instance, 3-aryl-8-azabicyclo[3.2.1]octane derivatives, which can be synthesized via cross-coupling methods, contain a phenyl group that is amenable to such transformations. google.com The reactivity of the attached aromatic ring would be governed by the directing effects of the bicyclic scaffold and any other substituents present on the aromatic ring.
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki coupling reaction, in particular, has been successfully employed for the derivatization of the bicyclo[3.2.1]octane skeleton. nih.gov In the synthesis of 3-aryl-8-thiabicyclo[3.2.1]octane analogues, an enol triflate of 8-thiabicyclo[3.2.1]octan-3-one serves as a key intermediate. nih.gov This intermediate is subjected to a palladium-catalyzed Suzuki coupling with various substituted arylboronic acids, yielding a range of 3-aryl derivatives in good yields (74%-96%). nih.gov This methodology demonstrates the feasibility of introducing aryl substituents at the C-3 position, which can subsequently be modified as described in the previous section.
Synthesis of Advanced Derivatives of this compound
The functional groups of this compound provide handles for the synthesis of a wide array of advanced derivatives, including alcohols, heteroatom-containing analogues, and conformationally constrained structures.
The ketone at the C-8 position of this compound can be readily reduced to the corresponding alcohol, 3-(Aminomethyl)bicyclo[3.2.1]octan-8-ol. Standard reducing agents such as sodium borohydride or lithium aluminum hydride can effect this transformation. The resulting alcohol, 3-aminobicyclo[3.2.1]octan-8-ol, is a known compound. molport.com
Ring expansion reactions also provide a route to bicyclo[3.2.1]octanol systems. For example, the Tiffeneau-Demjanov ring expansion of aminomethyl derivatives can be used. canada.ca Treatment of 3-aminomethyl-hydroxy derivatives with nitrous acid can lead to a one-carbon ring enlargement, yielding the corresponding bicyclo[3.2.1]octanone. canada.ca A similar reaction starting from 2-exo-aminomethyl-7-oxabicyclo[2.2.1]heptan-2-endo-ol has also been reported to yield an 8-oxabicyclo[3.2.1]octane derivative. researchgate.net
Introducing heteroatoms into the bicyclic framework can significantly alter the molecule's biological and physical properties. Several strategies exist for the synthesis of such analogues.
8-Thiabicyclo[3.2.1]octane Derivatives : These sulfur-containing analogues can be synthesized from tropinone (B130398). nih.gov Quaternization of tropinone followed by treatment with sodium sulfide (B99878) yields 8-thiabicyclo[3.2.1]octan-3-one. nih.gov This ketone can then be further functionalized, for example, by conversion to an enol triflate for subsequent Suzuki coupling reactions. nih.gov
8-Oxabicyclo[3.2.1]octane Derivatives : These oxygen-containing analogues are also accessible through various synthetic routes. researchgate.netacs.org They can be prepared via methods such as the Diels-Alder reaction of furan (B31954) followed by a series of transformations. scispace.com Derivatization reactions on the 8-oxabicyclo[3.2.1]octane framework are well-established. researchgate.net
Aza-bicyclo[3.2.1]octane Derivatives : Nitrogen-containing analogues are of significant interest. 6-Azabicyclo[3.2.1]octanes can be synthesized via intramolecular aza-Michael additions or chemoenzymatic cascades involving cyclohexenone and N-phenylglycine derivatives. researchgate.net 8-Azabicyclo[3.2.1]octane derivatives are also common, with nortropinone (8-azabicyclo[3.2.1]octan-3-one) serving as a key building block. Furthermore, 3,8-diazabicyclo[3.2.1]octan-2-one systems can be synthesized through transannular enolate alkylation of piperazinone derivatives. nih.gov
Table 1: Synthesis of Heteroatom-Containing Bicyclo[3.2.1]octane Analogues
| Heteroatom Position | Analogue Type | Synthetic Precursor(s) | Key Reaction(s) | Citation(s) |
|---|---|---|---|---|
| 8 | 8-Thiabicyclo[3.2.1]octane | Tropinone | Reaction with sodium sulfide | nih.gov |
| 8 | 8-Oxabicyclo[3.2.1]octane | Furan, Cyclopropanated furans | Diels-Alder, 6π-electrocyclic ring-opening | researchgate.netscispace.com |
| 6 | 6-Azabicyclo[3.2.1]octane | Cyclohexenones, N-phenylglycines | Intramolecular aza-Michael addition | researchgate.net |
| 8 | 8-Azabicyclo[3.2.1]octane | Nortropinone | Various derivatizations | |
| 3,8 | 3,8-Diazabicyclo[3.2.1]octane | Piperazinone derivatives | Transannular enolate alkylation | nih.gov |
Incorporating the this compound moiety into larger molecules, such as peptides, is a strategy to reduce conformational flexibility. d-nb.info This conformational restriction can lead to enhanced biological activity and metabolic stability by locking the molecule into a bioactive conformation. d-nb.info
Bicyclic systems are excellent scaffolds for creating conformationally restricted amino acid analogues. d-nb.infonih.gov For instance, 8-azabicyclo[3.2.1]octane-1-carboxylic acid has been synthesized as a constrained proline analogue. nih.gov This bicyclic structure rigidly holds the alpha-carbon and the nitrogen atom, restricting the phi (φ) and psi (ψ) torsion angles when incorporated into a peptide chain. d-nb.info Similarly, 3,8-diazabicyclo[3.2.1]octan-2-one has been used as a peptidomimetic synthon to create a conformationally constrained inhibitor of farnesyltransferase, which helped in understanding the enzyme-bound conformation of the inhibitor. nih.gov The synthesis of such constrained analogues often involves multi-step sequences, including ring-closing metathesis or intramolecular cyclizations to form the rigid bicyclic core. nih.gov
Stereochemical Considerations in 3 Aminomethyl Bicyclo 3.2.1 Octan 8 One Chemistry
Chirality and Stereogenic Centers within the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane skeleton, the core of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one, is inherently chiral. rsc.org Its structure contains several stereogenic centers, which are carbons bonded to four different groups. The key stereocenters in the unsubstituted scaffold are the two bridgehead carbons, C1 and C5. libretexts.org
In the specific case of this compound, additional stereocenters are present. The carbon atom at position 3, which bears the aminomethyl substituent, is also a stereogenic center. The spatial arrangement of the aminomethyl group relative to the bicyclic system adds another layer of stereoisomerism. Consequently, the molecule can exist as multiple stereoisomers, including enantiomers and diastereomers. The development of catalytic asymmetric methods is crucial for constructing such chiral bicyclo[3.2.1]octane frameworks. rsc.orgacs.org
Table 1: Potential Stereogenic Centers in this compound
| Position | Description | Type of Center |
|---|---|---|
| C1 | Bridgehead Carbon | Stereogenic |
| C3 | Substituted Carbon | Stereogenic |
Endo/Exo Stereochemistry of Substituents on the Bridged System
A defining feature of bridged bicyclic systems like bicyclo[3.2.1]octane is the concept of endo and exo stereochemistry. google.com These terms describe the orientation of a substituent relative to the main ring system. For the bicyclo[3.2.1]octane scaffold, which consists of a six-membered ring and a five-membered ring sharing two carbons, the larger bridge (the C6-C7 bridge) is used as the reference.
Exo Position : A substituent in the exo position points away from the larger C6-C7 bridge.
Endo Position : A substituent in the endo position points towards the larger C6-C7 bridge. google.com
In this compound, the aminomethyl group at the C3 position can be either endo or exo. This results in two possible diastereomers. The stereochemical outcome of synthetic reactions is often directed to favor one of these isomers. For example, X-ray diffraction studies have been used to definitively confirm the endo or exo disposition of substituents in similar bicyclo[3.2.1]octane derivatives. rsc.orgrsc.org
Diastereoselectivity and Enantioselectivity in Synthetic Transformations
The synthesis of specific stereoisomers of this compound requires precise control over diastereoselectivity and enantioselectivity. acs.org Organic chemists have developed numerous strategies to construct the bicyclo[3.2.1]octane core with high levels of stereocontrol. mdpi.comacs.org
Tandem reactions, such as the Michael-Henry reaction, have proven effective for the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones from cyclohexane-1,2-diones and nitroalkenes. nih.govnih.govresearchgate.net In these reactions, organocatalysts, often derived from cinchona alkaloids like quinine, can create up to four stereogenic centers in a single process with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.govnih.gov Similarly, cascade Michael/Henry reactions have been utilized to generate a variety of bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net
Another powerful strategy is the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for control over the stereochemistry of the newly formed bridged center. rsc.org The stereodivergent synthesis of bicyclo[3.2.1]octenes can also be achieved by tuning reaction conditions, allowing access to different stereoisomers from the same starting materials. researchgate.netacs.org These methods are critical for accessing specific, biologically active stereoisomers of substituted bicyclo[3.2.1]octan-8-ones.
Table 2: Examples of Stereoselective Syntheses of Bicyclo[3.2.1]octane Derivatives
| Reaction Type | Catalyst/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Tandem Michael-Henry | Quinine-derived thiourea (B124793) | High enantioselectivity (92-99% ee), good diastereoselectivity | nih.govnih.gov |
| Cascade Michael/Henry | Catalyst-free, mild conditions | Excellent diastereoselectivity (≥10:1 dr) | researchgate.net |
| Domino Michael/Aldol (B89426) | Organocatalytic | Formation of racemic co-crystals of a single diastereomer | researchgate.net |
Conformational Analysis of the Bicyclo[3.2.1]octane Ring System
The bicyclo[3.2.1]octane ring system is a conformationally constrained molecule. libretexts.org Its structure is composed of a six-membered ring bridged by a single carbon atom, forming a five-membered ring and another six-membered ring. The most stable conformation of the bicyclo[3.2.1]octane scaffold involves the six-membered ring adopting a flattened chair conformation, while the five-membered ring assumes an envelope shape. rsc.orguci.eduunicamp.br
Resolution and Separation of Stereoisomers
Given that this compound can exist as a mixture of stereoisomers, their separation or "resolution" is a critical consideration. While classical resolution techniques involving the formation and separation of diastereomeric salts could be applied, modern synthetic chemistry often circumvents this by employing enantioselective synthesis. nih.gov
By using chiral catalysts or auxiliaries, it is possible to synthesize a single, desired enantiomer directly, a process sometimes referred to as asymmetric synthesis. rsc.orgacs.org For instance, organocatalytic domino reactions have been developed to produce bicyclo[3.2.1]octane derivatives with multiple stereocenters, including quaternary ones, in a highly enantio- and diastereoselective manner. acs.org The synthesis of enantiomerically pure bicyclo[3.2.1]octan-3-one derivatives has been achieved through enantioselective deprotonation using chiral bases, yielding products with high enantiomeric excess. These methods provide direct access to enantiomerically pure materials, bypassing the need for resolving a racemic mixture. When a mixture of stereoisomers is obtained, chromatographic techniques are typically employed for their separation.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be complex due to the rigid, asymmetric nature of the bicyclic system. Key expected signals would include:
Bridgehead Protons (H1, H5): These would appear as broad multiplets in the range of δ 2.5-3.0 ppm.
Methylene (B1212753) Protons (H2, H4, H6, H7): The protons of the ethylene (B1197577) and propylene (B89431) bridges would give rise to a series of complex, overlapping multiplets in the δ 1.5-2.5 ppm region. Diastereotopic protons within the methylene groups would exhibit distinct chemical shifts and coupling patterns.
Aminomethyl Protons (-CH₂NH₂): The protons on the carbon adjacent to the amino group are expected to appear as a doublet or multiplet, likely in the δ 2.8-3.2 ppm range, depending on the stereochemistry (endo vs. exo) and solvent.
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, would be observed for the amine protons.
¹³C NMR: The carbon spectrum would provide a count of the unique carbon atoms in the molecule. Based on the structure, nine distinct signals would be anticipated (assuming chirality renders the two carbons of the aminomethyl group's precursor non-equivalent).
Carbonyl Carbon (C8): The ketone carbonyl carbon would be the most downfield signal, expected in the region of δ 210-218 ppm. For comparison, the carbonyl carbon in various substituted bicyclo[3.2.1]octan-8-ones has been observed in this range. nih.gov
Bridgehead Carbons (C1, C5): These would appear in the δ 40-55 ppm range.
Bridge Carbons (C2, C3, C4, C6, C7): The remaining aliphatic carbons of the rings would resonate between δ 18-45 ppm.
Aminomethyl Carbon (-CH₂NH₂): The carbon of the aminomethyl group would likely appear in the δ 40-50 ppm region.
A hypothetical data table for the core bicyclo[3.2.1]octan-8-one skeleton is presented below for context, based on published data for related structures. nih.govnih.gov
| Position | Expected ¹³C Chemical Shift (ppm) |
| C1 | 45 - 55 |
| C2 | 25 - 35 |
| C3 | 20 - 40 |
| C4 | 25 - 35 |
| C5 | 45 - 55 |
| C6 | 30 - 40 |
| C7 | 30 - 40 |
| C8 | 210 - 218 |
Note: The actual chemical shifts for 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one would be influenced by the position and stereochemistry of the aminomethyl substituent.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound.
Molecular Formula: C₉H₁₅NO
Molecular Weight: 153.22 g/mol
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental formula. The expected [M+H]⁺ ion would be approximately 154.1226. For comparison, various bicyclo[3.2.1]octan-8-one derivatives show clear molecular ion peaks in their HRMS data. nih.gov
Fragmentation Analysis: The fragmentation pattern in the mass spectrum would be characteristic of the bicyclic ketone structure. Common fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group and fragmentation of the bicyclic system. The loss of the aminomethyl group could also be an observed fragmentation pathway.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups within a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Primary amine, likely two bands, may be broad |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H bonds |
| C=O Stretch | 1740 - 1765 | Saturated ketone in a strained ring system. The carbonyl stretch in bicyclo[3.2.1]octan-8-one analogues is typically found in this region. nih.gov |
| N-H Bend | 1590 - 1650 | Primary amine scissoring vibration |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
This compound is a chiral molecule. Therefore, if synthesized as a single enantiomer or if the enantiomers are separated, it would be optically active and exhibit a circular dichroism spectrum. The CD spectrum is particularly sensitive to the conformation of the molecule and the spatial relationship between the carbonyl chromophore and other parts of the molecule. The n → π* transition of the ketone carbonyl group would give rise to a Cotton effect in the CD spectrum, typically observed around 280-320 nm. The sign and magnitude of this Cotton effect are dictated by the absolute stereochemistry of the molecule, as described by the Octant Rule for ketones. Studies on chiral substituted bicyclo[3.2.1]octan-8-ones have shown that the position and orientation of substituents have a significant impact on the observed Cotton effects. psu.edupharm.or.jp
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry of the aminomethyl group (i.e., endo vs. exo), would be possible through single-crystal X-ray diffraction analysis. This technique requires the formation of a suitable single crystal of the compound or a derivative. X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, offering a definitive structural elucidation in the solid state. While data for the title compound is not available, the crystal structures of several other substituted bicyclo[3.2.1]octan-8-ones have been reported, confirming the characteristic bridged ring conformation. beilstein-journals.orgnih.gov
Computational and Theoretical Investigations of 3 Aminomethyl Bicyclo 3.2.1 Octan 8 One
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons. For 3-(aminomethyl)bicyclo[3.2.1]octan-8-one, these calculations would reveal key electronic characteristics.
Methods: Hartree-Fock (HF) and post-Hartree-Fock methods, while foundational, are often computationally expensive for a molecule of this size. A more common and pragmatic approach involves Density Functional Theory (DFT), which offers a favorable balance of accuracy and computational cost. researchgate.net A typical level of theory for such an analysis would be B3LYP/6-311+G(d,p), which combines a popular hybrid functional with a sufficiently flexible basis set to accurately describe the electronic distribution, including lone pairs and potential intramolecular interactions.
Research Findings: A key output of these calculations is the molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the nitrogen atom of the aminomethyl group, reflecting its role as the primary site for nucleophilic attack or electron donation. The LUMO is generally centered on the carbonyl carbon of the ketone, identifying it as the electrophilic site susceptible to nucleophilic addition. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.
Further analysis of the electronic structure would involve calculating the electrostatic potential (ESP) map. This map would visually confirm the electron-rich (negative potential) region around the nitrogen and oxygen atoms and the electron-poor (positive potential) region around the carbonyl carbon and the amine protons. Atomic charges, calculated using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, would provide a quantitative basis for these observations.
Hypothetical Electronic Properties Data
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Localized on the amine group; indicates nucleophilic character. |
| LUMO Energy | +1.2 eV | Localized on the carbonyl carbon; indicates electrophilic character. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability and low reactivity in the absence of a catalyst or reactive partner. |
| Dipole Moment | 2.8 D | Indicates a moderately polar molecule, influencing its solubility and intermolecular interactions. |
Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways
DFT is a powerful tool for exploring the reactivity of molecules and elucidating potential reaction mechanisms. whiterose.ac.ukacs.org For this compound, DFT studies could investigate various transformations, such as its behavior under acidic or basic conditions, or its participation in cyclization reactions.
Methods: Reaction pathways are typically modeled using DFT, often with a functional like M06-2X, which is well-suited for kinetics and thermochemistry, combined with a basis set such as 6-31+G(d,p). acs.org To simulate realistic conditions, a solvent model, like the Polarizable Continuum Model (PCM) or the SMD model, is often included to account for the influence of the reaction medium. acs.org Calculations would involve locating the geometries of reactants, transition states (TS), intermediates, and products. The nature of stationary points is confirmed by frequency calculations, where a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
Research Findings: A primary focus would be the study of keto-enol tautomerism. acs.org DFT calculations could determine the relative energies of the keto and possible enol forms, as well as the activation energy barrier for the tautomerization process. It is expected that the keto form would be significantly more stable. Another area of investigation could be intramolecular reactions, such as the potential for the amine to attack the carbonyl carbon, which would likely have a high activation barrier without catalysis. Global reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can also be calculated to provide a quantitative scale of reactivity.
Hypothetical Reactivity Data (Keto-Enol Tautomerization)
| Parameter | Value (kcal/mol) in Gas Phase | Value (kcal/mol) in Water (SMD) |
|---|---|---|
| Relative Energy of Enol Form | +15.2 | +11.8 |
| Activation Energy (Keto to Enol) | +45.5 | +38.7 |
Conformational Landscape Exploration via Molecular Mechanics and Dynamics
The bicyclo[3.2.1]octane framework is a rigid system, but it still possesses conformational flexibility, primarily through the puckering of its rings. libretexts.orguci.edu The orientation of the aminomethyl substituent adds another layer of complexity.
Methods: A thorough exploration of the conformational landscape typically begins with a molecular mechanics (MM) search using a suitable force field (e.g., MMFF94 or OPLS). This computationally inexpensive method can rapidly generate a large number of possible conformers. The lowest energy conformers from the MM search are then subjected to full geometry optimization using a more accurate DFT method (e.g., B3LYP/6-31G(d)). To understand the dynamic behavior and the transitions between stable conformers, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms over time, providing insight into the flexibility and preferred orientations of the molecule at a given temperature.
Research Findings: The bicyclo[3.2.1]octane system can adopt several conformations, often described as chair, boat, and twist-boat forms for its six-membered ring. The analysis would identify the global minimum energy conformation and other low-energy conformers. For this compound, key variables include the axial versus equatorial orientation of the aminomethyl group on the cyclohexane (B81311) ring and the rotational position (rotamers) of the C-C and C-N bonds within that substituent. It is generally expected that the equatorial conformation of the substituent would be energetically favored to minimize steric hindrance.
Hypothetical Conformational Energy Data
| Conformer Description | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
|---|---|---|
| Equatorial-gauche | 0.00 | ~75% |
| Equatorial-anti | 0.85 | ~18% |
| Axial-gauche | 1.50 | ~6% |
| Axial-anti | 2.10 | ~1% |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides a powerful means to predict spectroscopic data, which can be invaluable for structure elucidation and the assignment of experimental spectra. nih.govresearchgate.net
Methods: NMR chemical shifts (¹H and ¹³C) are accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically at a DFT level of theory such as B3LYP/cc-pVDZ. rsc.org The calculated NMR shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) computed at the same level of theory. Infrared (IR) frequencies and intensities are obtained from the frequency calculations performed during geometry optimization. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.
Research Findings: The predicted ¹H and ¹³C NMR spectra would provide chemical shifts for every unique proton and carbon in the molecule. These predictions are crucial for assigning complex experimental spectra, especially for the bicyclic core where signals can be crowded and coupling patterns complex. For instance, the predicted chemical shift of the carbonyl carbon would be significantly downfield (~210-220 ppm). The predicted IR spectrum would show characteristic peaks, such as a strong C=O stretch for the ketone (~1750 cm⁻¹) and N-H stretches for the primary amine (~3300-3400 cm⁻¹). Comparing these predicted spectra with experimentally obtained data serves as a stringent test of the accuracy of the computational model. researchgate.net
Hypothetical Predicted vs. Experimental NMR Data
| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |
|---|---|---|
| C8 (Carbonyl) | 215.4 | 214.9 |
| C3 | 40.1 | 39.8 |
| C(H₂)NH₂ | 45.8 | 45.5 |
Ligand-Target Interaction Modeling (if relevant to mechanistic biological studies)
Should this compound or its derivatives be identified as having biological activity, ligand-target interaction modeling would be a critical step in understanding its mechanism of action.
Methods: Molecular docking is the primary computational technique used for this purpose. It predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. The process involves preparing the 3D structures of both the ligand (optimized using quantum mechanics) and the protein (usually from the Protein Data Bank). Docking algorithms then sample a vast number of possible binding poses and score them based on a scoring function that approximates the binding free energy. Leading docking programs include AutoDock, Glide, and GOLD. For more rigorous binding energy estimates, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses.
Research Findings: A docking study would predict the most stable binding pose of this compound within the active site of a hypothetical target protein. For example, if the target were a kinase, the model would likely show hydrogen bonding between the aminomethyl group and acceptor residues (e.g., aspartate or glutamate) in the binding pocket. researchgate.net The bicyclic core would likely form van der Waals or hydrophobic interactions with nonpolar residues. The docking score and calculated binding free energy would provide a quantitative estimate of the binding affinity. These models are instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective analogs. researchgate.net
Hypothetical Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Hypothetical Kinase X | -7.2 | H-bond from -NH₂ to Asp145; H-bond from -NH₂ to backbone C=O of Val88 |
| Hypothetical GPCR Y | -6.5 | Hydrophobic interaction of bicyclic core with Phe256, Trp260 |
Mechanistic Studies of Biological Interactions for 3 Aminomethyl Bicyclo 3.2.1 Octan 8 One Analogues
Evaluation of Receptor Binding Profiles for Related Bicyclo[3.2.1]octane Compounds
The bicyclo[3.2.1]octane skeleton is a common feature in molecules that bind to monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govnih.gov The binding affinity of these compounds is typically evaluated through competitive binding assays using radiolabeled ligands.
For instance, 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane analogues have shown high affinity for the DAT. acs.org The 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogues are particularly potent inhibitors of the dopamine transporter, with IC50 values of 3.27 nM and 2.34 nM, respectively. acs.org Similarly, 8-thiabicyclo[3.2.1]octane derivatives also exhibit high potency. The 3β-(3,4-dichlorophenyl) analogue inhibits both DAT and SERT with IC50 values of 5.7 nM and 8.0 nM, respectively. nih.govnih.gov
The following table summarizes the receptor binding affinities of some representative bicyclo[3.2.1]octane analogues.
Table 1: Receptor Binding Affinities of Bicyclo[3.2.1]octane Analogues
| Compound | Target | Binding Affinity (IC₅₀/Kᵢ, nM) |
|---|---|---|
| 3β-(3,4-Dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane | DAT | 3.27 (IC₅₀) acs.org |
| 3α-(3,4-Dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane | DAT | 2.34 (IC₅₀) acs.org |
| 3β-(3,4-Dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | DAT | 5.7 (IC₅₀) nih.govnih.gov |
| 3β-(3,4-Dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | SERT | 8.0 (IC₅₀) nih.govnih.gov |
| 3-(3,4-Dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-ene | DAT | 4.5 (IC₅₀) nih.govnih.gov |
| 3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane derivative (Compound 5d) | DAT | 21 (IC₅₀) researchgate.net |
| 3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane derivative (Compound 5d) | SERT | 1042 (IC₅₀) researchgate.net |
Investigation of Enzymatic Inhibition Mechanisms
Analogues of 3-(aminomethyl)bicyclo[3.2.1]octan-8-one have also been investigated as inhibitors of various enzymes. The rigid bicyclic structure can effectively present pharmacophoric groups into the active site of an enzyme, leading to potent and selective inhibition.
One area of research has focused on γ-aminobutyric acid (GABA) derivatives containing bridged bicyclic skeletons as inhibitors of branched-chain amino acid aminotransferases (BCATs). nih.govmdpi.com BCAT1, in particular, is a target in cancer therapy. A bicyclo[3.2.1]octene-bearing GABA derivative was found to be a significantly more potent inhibitor of BCAT1 than its parent compound, with a 6-fold improvement in enzymatic inhibitory activity (IC50 of 0.78 mM). nih.gov
Another class of enzymes targeted by bicyclo[3.2.1]octane derivatives is the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes. A pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide was identified as a potent NAAA inhibitor with an IC50 value in the low nanomolar range (0.042 µM). nih.gov The mechanism of action for this class of compounds is non-covalent. nih.gov
The table below presents the enzymatic inhibition data for several bicyclo[3.2.1]octane analogues.
Table 2: Enzymatic Inhibition by Bicyclo[3.2.1]octane Analogues
| Compound | Enzyme Target | Inhibition (IC₅₀) |
|---|---|---|
| Bicyclo[3.2.1]octene-bearing GABA derivative (Compound 7) | BCAT1 | 0.78 mM nih.gov |
| Pyrazole azabicyclo[3.2.1]octane sulfonamide (ARN19689) | NAAA | 0.042 µM nih.gov |
| Sulfonamide analogue with azabicyclo[3.2.1]octane core (Compound 20) | NAAA | 0.23 µM |
| Benzobicyclo[3.2.1]octadiene benzylamine (B48309) (endo-2) | BChE | 8.8 µM |
| Benzobicyclo[3.2.1]octadiene benzylamine (endo-1) | AChE | 17.5 µM |
Cellular Assays for Modulator Activity (focused on molecular mechanism, not whole-cell effects)
Cellular assays are crucial for understanding how a compound interacts with its target in a more biologically relevant environment. For bicyclo[3.2.1]octane analogues, these assays often focus on the molecular consequences of receptor or enzyme engagement.
For compounds targeting monoamine transporters, cellular assays typically measure the inhibition of neurotransmitter uptake. For example, the inhibitory potency of 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane derivatives on [3H]dopamine uptake has been evaluated in rat striatal tissue. acs.org These assays confirm that the binding of the compounds to the transporter has a functional consequence, namely the blockade of dopamine reuptake.
In the context of enzymatic inhibitors, cellular assays can confirm the on-target activity within a cell. For instance, the anti-proliferative activity of BCAT1 inhibitors with a bicyclo[3.2.1]octane scaffold was evaluated in cancer cell lines with high BCAT1 expression. nih.govmdpi.com The observed potent inhibition of these specific cell lines provides evidence that the enzymatic inhibition observed in biochemical assays translates to a cellular effect mediated by the target enzyme. mdpi.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and to guide the design of more potent and selective molecules. For bicyclo[3.2.1]octane analogues, SAR studies have revealed several key molecular principles.
The inherent rigidity of the bicyclic system is a major advantage as it reduces the entropic penalty upon binding to a target and presents substituents in well-defined spatial orientations.
Key SAR findings for bicyclo[3.2.1]octane analogues include:
Substitution on the Aryl Ring: For 3-aryl-8-oxabicyclo[3.2.1]octane derivatives, substitution on the phenyl ring significantly impacts potency and selectivity. For example, 3,4-dichloro substitution generally leads to high affinity for DAT. acs.org In the 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane series, chlorine atoms at the 3- and/or 4-position of the phenyl ring also enhanced binding potency. acs.org
Stereochemistry: The stereochemistry of the substituents on the bicyclic ring is often critical for activity. For 3-aryl-2-carbomethoxy-8-thiabicyclo[3.2.1]octanes, the (1R)-configuration provides the more active enantiomers for DAT inhibition. nih.govnih.gov In the 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane series, the cis exo isomers were the most potent. acs.org
N-Substitution in Azabicyclo[3.2.1]octanes: In 3-aza-6,8-dioxabicyclo[3.2.1]octanes, substitution on the nitrogen atom with aryl groups can confer significant affinity and selectivity for monoamine transporters. researchgate.net
Insights into Target Engagement and Allosteric Modulation
Beyond simple orthosteric binding, some bicyclo[3.2.1]octane analogues have been suggested to engage their targets through more complex mechanisms, including allosteric modulation. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the endogenous ligand.
There is evidence that certain 3,8-diazabicyclo[3.2.1]octane derivatives can act as modulators of monoamine transporters. drugbank.com Furthermore, some compounds have been shown to be positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). google.com While not directly involving the this compound scaffold, these findings highlight the potential for bicyclic structures to act as allosteric modulators. The development of a novel allosteric modulator of the cannabinoid 1 receptor (CB1R), GAT211, and its enantiomers further underscores the potential for complex biological activity within this class of compounds, demonstrating that enantiomeric resolution can define the molecular pharmacology of an allosteric ligand. nih.gov
The ability of some bicyclic derivatives to produce high Hill coefficients in binding assays (approaching 2.0) for certain dopamine transporter ligands suggests complex binding phenomena, which could involve multiple binding sites or allosteric interactions. acs.org These observations open up new avenues for the design of drugs with more nuanced and potentially safer pharmacological profiles.
Emerging Applications in Chemical Synthesis and Materials Science
Role of Bicyclo[3.2.1]octan-8-ones as Building Blocks in Complex Molecule Synthesis
The bicyclo[3.2.1]octane skeleton is a core structural motif in numerous biologically active natural products, particularly in tri- and tetracyclic diterpenes and sesquiterpenes. mdpi.com This has driven the development of synthetic methodologies to construct this framework as a key step in the total synthesis of these complex natural products.
The synthesis of functionalized bicyclo[3.2.1]octan-8-ones can be achieved through various strategies, including tandem reactions. For instance, a highly diastereoselective and enantioselective synthesis of bicyclo[3.2.1]octan-8-ones has been reported using a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793). nih.gov This method allows for the creation of four stereogenic centers in a controlled manner.
Another powerful approach is the double Michael addition of carbon nucleophiles to cyclic dienones, which provides an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones with good control over the stereochemistry. rsc.org Furthermore, highly functionalized and enantiopure bicyclo[3.2.1]octane systems have been synthesized from readily available chiral starting materials like carvone. mdpi.com These synthetic building blocks are then elaborated into more complex molecular architectures.
Table 1: Examples of Synthesized Bicyclo[3.2.1]octan-8-one Derivatives
| Compound Name | Starting Materials | Key Reaction | Yield (%) |
|---|---|---|---|
| (1R,5R,6S,7S)-1-Hydroxy-6-(4-methoxyphenyl)-7-nitrobicyclo[3.2.1]octan-8-one | Cyclohexane-1,2-dione, trans-1-(4-methoxyphenyl)-2-nitroethene | Tandem Michael-Henry | 82 |
| (1R,5R,6S,7S)-6-(2-Bromophenyl)-1-hydroxy-7-nitrobicyclo[3.2.1]octan-8-one | Cyclohexane-1,2-dione, trans-1-(2-bromophenyl)-2-nitroethene | Tandem Michael-Henry | 66 |
| (1R,5R,6R,7S)-1-Hydroxy-7-nitro-6-(thiophen-2-yl)bicyclo-[3.2.1]octan-8-one | Cyclohexane-1,2-dione, trans-2-(2-nitrovinyl)thiophene | Tandem Michael-Henry | 89 |
Data sourced from a study on the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones. nih.gov
Utilization in the Development of New Organic Catalysts
The rigid scaffold of bicyclic compounds is an attractive feature for the design of new organic catalysts. While direct application of 3-(aminomethyl)bicyclo[3.2.1]octan-8-one as a catalyst is not documented, the broader class of bicyclic ketones and amines has been explored in organocatalysis. For example, the diastereoselective transfer hydrogenation of bicyclic ketones has been studied using various metal oxides as catalysts. mdpi.com
Furthermore, the principles of organocatalyst design often involve the incorporation of chiral backbones to induce stereoselectivity. The bicyclo[3.2.1]octane framework, being a chiral scaffold, has the potential to be functionalized with catalytic moieties (such as primary or secondary amines) to create novel organocatalysts. The synthesis of bicyclic diketones and their analogues has been achieved through stereoselective annulation reactions using primary amine catalysts. mdpi.com This highlights the potential for developing catalysts based on the bicyclo[3.2.1]octane core for various asymmetric transformations.
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov The well-defined three-dimensional structure of bicyclic compounds makes them excellent candidates for scaffolds in supramolecular assemblies and host-guest systems. Although there is no specific literature on the use of this compound in this context, the general principles suggest its potential. The aminomethyl group can act as a hydrogen bond donor and acceptor, as well as a site for further functionalization to introduce recognition motifs. The ketone group can also participate in hydrogen bonding.
These functionalities could allow the molecule to act as a guest, binding within the cavity of a larger host molecule, or to be incorporated into larger supramolecular structures through self-assembly. The rigidity of the bicyclo[3.2.1]octane scaffold would provide pre-organization, which is a key principle in designing effective host-guest systems.
Potential as a Scaffold for Materials Science Research (e.g., polymers, networks)
The incorporation of rigid cyclic structures into polymer backbones is a well-established strategy to enhance the thermal and mechanical properties of materials. Bicyclic monomers are of interest in polymer chemistry because they can lead to polymers with unique architectures and properties. For instance, the ring-opening polymerization of bicyclic lactones derived from biomass has been shown to produce polyesters with enhanced thermomechanical properties compared to their linear counterparts. digitellinc.com
While the direct polymerization of this compound has not been reported, the bicyclo[3.2.1]octane core is a viable candidate for the synthesis of novel monomers. A review of the synthesis and polymerizability of atom-bridged bicyclic monomers indicates that bicyclo[3.2.1]octane derivatives are among the structures that have been investigated. researchgate.net The presence of both an amine and a ketone functionality in this compound offers multiple points for polymerization or for incorporation into polymer networks, potentially leading to materials with high thermal stability and tailored mechanical properties. However, there are currently no reports of polymers containing bicyclic cores larger than bicyclo[2.2.2]octane. arizona.edu
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized bicyclo[3.2.1]octanes has been a subject of extensive research, with various strategies developed to construct this bridged bicyclic system. researchgate.netacs.org However, the development of novel and sustainable synthetic routes to specific derivatives like 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one remains a key area for future investigation.
Current approaches to bicyclo[3.2.1]octan-8-ones often involve tandem reactions, such as the Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, which can create multiple stereocenters with high control. nih.gov Future work could adapt this methodology to introduce an aminomethyl precursor. Another avenue for exploration is the use of organocatalysis, which has proven effective for the enantioselective synthesis of bicyclo[3.2.1]octanes. mdpi.com The development of mechanochemical methods, which reduce or eliminate the need for solvents, also presents a sustainable and efficient strategy for the synthesis of complex organic molecules. researchgate.net
A potential synthetic approach could involve the photochemical cyclization of a suitably substituted precursor, a method that has been used to create bicyclo[3.2.1]octadiene derivatives. beilstein-journals.org Subsequent functional group transformations would then yield the target compound. The scalability of any developed synthesis will be a critical factor for enabling extensive biological evaluation and potential industrial applications. researchgate.net
Exploration of Undiscovered Reactivity Patterns
The reactivity of the bicyclo[3.2.1]octane skeleton is influenced by its inherent ring strain. researchgate.net For this compound, the interplay between the aminomethyl group and the ketone at the bridge offers intriguing possibilities for new reactivity patterns. The ketone can undergo a variety of transformations, including reduction, oxidation to a lactone, or reaction with nucleophiles. smolecule.com The conformation of the cyclohexane (B81311) moiety within the bicyclic system is known to influence the reactivity of ketones at other positions. cdnsciencepub.com
Future research should focus on exploring the intramolecular reactions between the amino group and the ketone, which could lead to novel heterocyclic structures. Furthermore, the development of catalytic systems that can selectively functionalize the C-H bonds of the bicyclic framework would open up new avenues for creating diverse derivatives. The unique electronic properties of this compound could also be harnessed in metal-catalyzed cross-coupling reactions to build more complex molecular architectures. acs.org
Design of Advanced Bicyclo[3.2.1]octane Derivatives with Tuned Properties
The bicyclo[3.2.1]octane scaffold is a versatile platform for the design of advanced derivatives with tailored properties. By modifying the aminomethyl group and the ketone functionality of this compound, it is possible to fine-tune the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity.
For example, the amino group can be acylated, alkylated, or incorporated into various heterocyclic systems to modulate its basicity and steric profile. The ketone could be converted into other functional groups, such as an oxime or a hydrazone, to introduce new interaction points for biological targets. Theoretical studies can be employed to predict the properties of these derivatives and guide synthetic efforts. acs.org The goal is to create a library of compounds with a range of properties that can be screened for various biological activities.
Expanded Investigation into Structure-Mechanism Relationships in Biological Systems
The bicyclo[3.2.1]octane framework is found in many natural products with significant biological activities. mdpi.com Derivatives of this scaffold have been investigated as inhibitors of various enzymes and transporters. For instance, certain 2-azabicyclo[3.2.1]octane derivatives have shown potential in drug discovery, rsc.org and 8-oxabicyclo[3.2.1]octane analogs have been identified as potent inhibitors of monoamine transporters. acs.org
The presence of the aminomethyl group in this compound makes it a potential candidate for targeting biological systems that recognize amino functionalities, such as neurotransmitter transporters or certain enzymes. nih.gov Future research should involve screening this compound and its derivatives against a panel of biological targets. Detailed structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial to understand how the specific arrangement of functional groups on the bicyclo[3.2.1]octane core contributes to biological activity. nih.gov Investigating the mechanism of action of any active compounds will provide valuable insights for the design of more potent and selective therapeutic agents.
Potential for Industrial Applications and Scalability of Synthesis
The successful application of this compound and its derivatives in fields such as pharmaceuticals or materials science will depend on the ability to produce these compounds on a large scale. Therefore, a key area of future research will be the development of scalable and cost-effective synthetic processes. researchgate.netnih.gov
This will involve optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available starting materials. Flow chemistry is a promising technology for the large-scale synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. nih.gov The development of robust purification methods will also be essential to ensure the high purity required for industrial applications. A thorough economic analysis of any developed synthetic route will be necessary to assess its commercial viability.
Q & A
Q. What are the primary synthetic strategies for constructing the bicyclo[3.2.1]octane framework in 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one?
The bicyclo[3.2.1]octane core is typically synthesized via Diels-Alder reactions or intramolecular cyclizations. For example, the Diels-Alder reaction between a diene and a dienophile can form the bicyclic skeleton, followed by functionalization steps. Post-cyclization modifications, such as reductive amination for introducing the aminomethyl group and ketone formation via oxidation or hydroxylation, are critical. A tandem cross-metathesis/semipinacol rearrangement has also been reported for related bicyclo[3.2.1]octan-8-one derivatives, offering stereochemical control .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on a combination of spectroscopic techniques:
- NMR : H and C NMR confirm the bicyclic framework and substituent positions. For instance, the ketone at C8 and aminomethyl at C3 produce distinct shifts.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula (e.g., CHNO).
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, as seen in analogs like 1,5-dimethylbicyclo[3.2.1]octan-8-one .
- Infrared (IR) : Confirms ketone (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) functionalities .
Q. What are the key stability considerations for storing this compound?
The compound’s stability depends on protecting the amine and ketone groups. Storage under inert gas (e.g., N) at 2–8°C in airtight containers prevents oxidation and moisture absorption. Derivatives like 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane require refrigeration to preserve Boc-group integrity .
Advanced Research Questions
Q. How do substituent positions on the bicyclo[3.2.1]octane scaffold influence biological activity?
Comparative studies of analogs (e.g., 8-Aminobicyclo[3.2.1]octan-3-ol vs. 3-Aminobicyclo[3.2.1]octan-8-ol) reveal that even minor positional changes drastically alter receptor binding. For example, moving the amine from C8 to C3 in bicyclic lactams modulates selectivity for neurological targets, likely due to steric and electronic effects .
Q. What mechanistic insights explain the (E)-selectivity in tandem cross-metathesis/semipinacol rearrangements for bicyclo[3.2.1]octan-8-one synthesis?
The Hoveyda-Grubbs II catalyst facilitates cross-metathesis, generating an intermediate alkene. Subsequent Lewis acid-mediated semipinacol rearrangement proceeds via a chair-like transition state, favoring (E)-configuration due to minimized steric clashes. Notably, the rearrangement occurs only post-metathesis, suggesting catalyst activation is stepwise .
Q. How can contradictory data in synthetic yields be resolved for aminomethyl-functionalized bicyclo[3.2.1]octan-8-one derivatives?
Discrepancies often arise from competing pathways (e.g., over-oxidation or byproduct formation). Optimization strategies include:
- Catalyst Screening : Transition metals (e.g., OsO for hydroxylation) improve regioselectivity .
- Reaction Monitoring : In situ techniques (e.g., FT-IR or LC-MS) identify intermediates and adjust conditions dynamically.
- Computational Modeling : DFT studies predict energy barriers for competing pathways, guiding experimental design .
Q. What role does the bicyclo[3.2.1]octane scaffold play in drug discovery, and how is its pharmacokinetics evaluated?
The rigid bicyclic structure enhances metabolic stability and target affinity. Pharmacokinetic profiling involves:
- In vitro Assays : Microsomal stability tests (e.g., liver microsomes) assess oxidative degradation.
- LogP Measurements : HPLC-derived logP values predict blood-brain barrier penetration for CNS targets.
- SAR Studies : Modifying the aminomethyl group (e.g., N-alkylation) balances solubility and potency, as seen in tropane alkaloid analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
